molecular formula C25H26N4O3 B4977604 N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide

Cat. No.: B4977604
M. Wt: 430.5 g/mol
InChI Key: UKJBDYKTQKOMLM-UHFFFAOYSA-N
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Description

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide is a complex organic compound featuring an indole and pyridazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[5-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-16(2)25(32)26-21-14-19(9-8-17(21)3)20-10-11-23(30)29(27-20)15-24(31)28-13-12-18-6-4-5-7-22(18)28/h4-11,14,16H,12-13,15H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBDYKTQKOMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide involves multiple steps, starting from commercially available indoline and pyridazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide involves inhibition of specific kinases, such as RIPK1. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in necroptosis and inflammation . The compound binds to the kinase domain of RIPK1 with high affinity, thereby blocking its activity and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide stands out due to its dual indole and pyridazine moieties, which confer unique chemical and biological properties. Its ability to inhibit RIPK1 with high specificity and potency makes it a promising candidate for further research and development in therapeutic applications .

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